3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13288718
InChI: InChI=1S/C9H14N2O/c1-7(2)4-11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3
SMILES: CC1=NN(C=C1C=O)CC(C)C
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC13288718

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C9H14N2O/c1-7(2)4-11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3
Standard InChI Key BIKRKEPPQAAMOW-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C=O)CC(C)C
Canonical SMILES CC1=NN(C=C1C=O)CC(C)C

Introduction

Chemical Identity and Structural Properties

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Reference
Density~1.1–1.2 g/cm³ (estimated) ,
Boiling PointNot reported; analog data: ~210–220°C ,
SolubilitySoluble in polar aprotic solvents (DMF, THF)
StabilitySensitive to strong acids/bases

Synthesis Methods

Vilsmeier-Haack Formylation

The most common synthesis route involves formylation of a pre-functionalized pyrazole precursor. A representative pathway includes:

  • Alkylation: Introduction of the isobutyl group at N-1 via reaction of 3-methylpyrazole with 1-bromo-2-methylpropane in the presence of a base (e.g., NaH).

  • Formylation: Treatment with Vilsmeier-Haack reagent (POCl3_3/DMF) to install the aldehyde group at C-4 .

Reaction Conditions:

  • Temperature: 0–5°C (initial), then 80–90°C for cyclization.

  • Yield: ~60–75% (based on analog data) , .

Table 2: Synthetic Pathway Overview

StepReagents/ConditionsIntermediate/Product
13-Methylpyrazole + 1-bromo-2-methylpropane, NaH, THF1-(2-Methylpropyl)-3-methyl-1H-pyrazole
2POCl3_3, DMF, 0–5°C → 80°CTarget compound

Chemical Reactivity

The aldehyde group at C-4 drives diverse transformations:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

  • Schiff Base Formation: Condensation with amines yields imines, useful in coordination chemistry .

  • Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group.

  • Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO4_4) .

Biological Activities and Applications

Table 3: Biological Activity Data for Analogous Compounds

CompoundActivity (IC50_{50})Model SystemSource Reference
1-Phenyl-3-methylpyrazole-4-carbaldehydeAntibacterial: 12.5 µg/mLE. coli
3-(Difluoromethyl)-1-methylpyrazole-4-carboxylic acidFungicidal: 0.5 ppmBotrytis cinerea ,

Industrial Applications

  • Agrochemicals: Intermediate for fungicides (e.g., fluxapyroxad) , .

  • Coordination Chemistry: Ligand for metal complexes in catalysis .

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